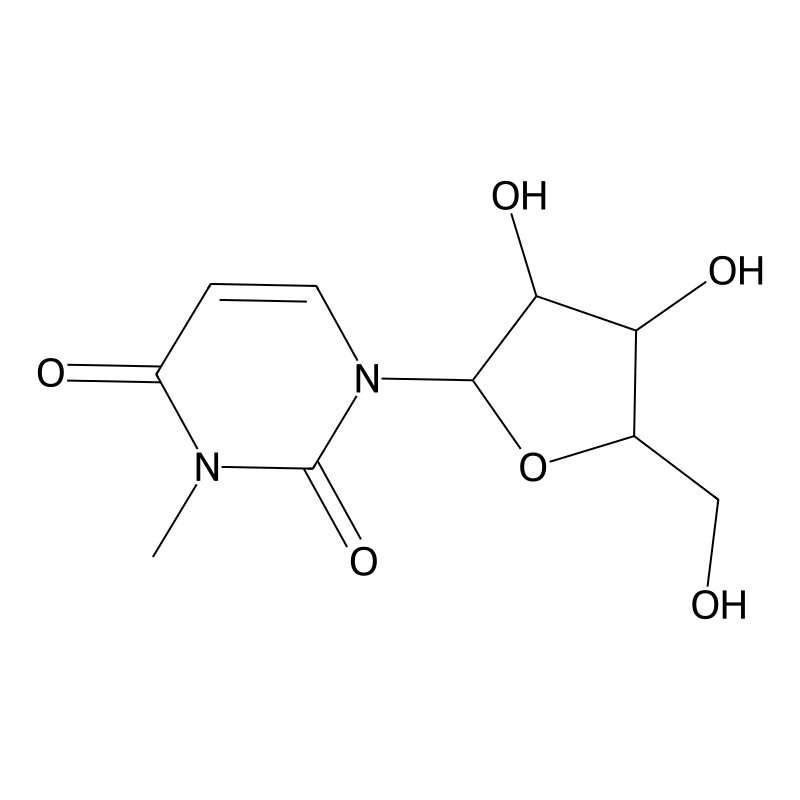

N3-Methyluridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Methyluridine, also known as N3-methyluridine, is a modified pyrimidine nucleoside characterized by a methyl group at the nitrogen-3 position of the uridine base. Its chemical formula is C10H14N2O6, and it is recognized for its role as a significant RNA modification. This compound has been identified in various ribosomal RNA types, including 23S rRNA in archaea and eubacteria, as well as 18S, 25S, and 28S rRNA in eukaryotes . The presence of 3-methyluridine in RNA contributes to the structural and functional diversity of ribonucleic acids.

3-methyluridine likely plays a role in stabilizing the structure of rRNA and influencing its interactions with other molecules involved in protein synthesis []. The additional methyl group might affect hydrogen bonding patterns and overall rRNA conformation, impacting its function.

Studies suggest m3U methylation might be crucial for proper ribosome assembly and function []. Mutations in genes responsible for m3U methylation have been linked to ribosomopathies, a group of diseases affecting ribosome biogenesis and function [].

-Methyluridine in Ribosomal RNA

3-Methyluridine (also known as N3-methyluridine) is a modified nucleoside found in Ribonucleic Acid (RNA) PubChem: 3-Methyluridine: . Unlike the standard nucleosides that make up RNA (adenine, guanine, cytosine, and uracil), 3-methyluridine has an additional methyl group attached to the third carbon atom of its uracil base. This modification is present in ribosomal RNA (rRNA) across all three domains of life: archaea, bacteria, and eukaryotes MedchemExpress: 3-Methyluridine.

- Presence in Ribosomal Subunits: Research has identified 3-methyluridine in the large subunits of ribosomal RNA, specifically in the 23S rRNA of archaea, the 16S and 23S rRNA of bacteria, and the 18S, 25S, and 28S rRNA of eukaryotes MedchemExpress: 3-Methyluridine.

Function and Role in Research

Ribosome Stability

The methyl group addition might influence the conformation and stability of rRNA, potentially impacting ribosome function during translation ResearchGate: Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine_ of_two_naturally_occurring_RNA_nucleosides_3-Methyluridine_and_3-methylpseudouridine.

Interaction with Other Molecules

The additional methyl group might create a recognition site for other molecules involved in ribosome function, such as proteins or regulatory factors.

- Methylation Reactions: The methyl group can be transferred to other nucleobases or incorporated into nucleotides through enzymatic processes.

- Hydrolysis: Modified nucleotides exhibit distinct resistance to hydrolysis compared to unmodified ones, which can influence their stability during RNA processing .

- Reactivity with Chemical Agents: The presence of the methyl group alters the reactivity of 3-methyluridine under various chemical treatments, which can be exploited for detection in sequencing technologies .

3-Methyluridine plays crucial roles in biological systems:

- RNA Stability: The methylation enhances the stability of ribosomal RNA and influences its folding and function.

- Regulation of Gene Expression: Modifications like 3-methyluridine can affect mRNA metabolism, including splicing and translation efficiency.

- Interaction with Enzymes: It is involved in interactions with specific enzymes such as Bmt5 and RsmE, which are responsible for its incorporation into RNA .

The synthesis of 3-methyluridine can be achieved through several methods:

- Chemical Synthesis: Utilizing standard nucleoside synthesis techniques, where uridine is methylated at the N3 position using methylating agents such as methyl iodide.

- Biological Synthesis: Enzymatic pathways in organisms can naturally produce 3-methyluridine through specific methyltransferase enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine to uridine residues in RNA .

3-Methyluridine has various applications:

- Research Tool: It is used in studies related to RNA modifications and their effects on gene expression and RNA stability.

- Therapeutics: Modified nucleotides like 3-methyluridine are explored for their potential use in developing antiviral therapies and enhancing the efficacy of RNA-based drugs .

- Biotechnology: It serves as a building block in the synthesis of modified oligonucleotides for applications in gene therapy and molecular diagnostics .

Research on the interactions involving 3-methyluridine has revealed:

- Impact on Reverse Transcription: The presence of 3-methyluridine modifies the behavior of reverse transcriptases during cDNA synthesis, affecting the efficiency and accuracy of transcription .

- Binding Affinities: Studies indicate that modified nucleotides can alter binding affinities with proteins involved in RNA metabolism, thereby influencing cellular responses .

Several compounds share structural similarities with 3-methyluridine. Here are a few notable examples:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Uridine | No methylation | Standard nucleoside without modifications |

| N6-Methyladenosine | Methyl group at N6 position | Influences mRNA stability and translation |

| Pseudouridine | Isomerization of uridine | Enhances structural stability of RNA |

| 5-Methylcytosine | Methyl group at C5 position | Important for DNA regulation and epigenetic control |

Uniqueness of 3-Methyluridine

What sets 3-methyluridine apart from these similar compounds is its specific role as an RNA modification that enhances both structural integrity and functional versatility within ribosomal RNA. This unique positioning allows it to influence various biological processes distinctively compared to other modified nucleotides.

Molecular Formula and Weight

3-Methyluridine possesses the molecular formula C₁₀H₁₄N₂O₆ and exhibits a molecular weight of 258.23 grams per mole [1] [2] [3]. This modified nucleoside represents a methylated derivative of uridine, where the methylation occurs specifically at the nitrogen-3 position of the uracil base [1] [4]. The compound is officially registered under the Chemical Abstracts Service number 2140-69-4 [2] [5] [6]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione [3] [4].

Structural Characteristics

Ribose Component

The ribose moiety of 3-methyluridine maintains the characteristic pentofuranose structure typical of ribonucleoside compounds [7] [4]. The ribose sugar adopts a furanose ring configuration with four carbon atoms and one oxygen atom forming the five-membered ring structure [7]. The ribose component contains three hydroxyl groups positioned at the 2', 3', and 5' carbon atoms, with the 5' hydroxyl bearing a primary hydroxymethyl substituent [3] [4]. Nuclear magnetic resonance studies have demonstrated that 3-methyluridine exhibits both C2'-endo and C3'-endo conformations in solution, with a preference ratio of 59:41 at 37 degrees Celsius in deuterium oxide [8].

N3-Methylated Uracil Base

The uracil base in 3-methyluridine features a methyl group attached to the nitrogen atom at position 3 of the pyrimidine ring [1] [9] [4]. This methylation significantly alters the hydrogen bonding characteristics of the nucleobase compared to unmodified uridine [9] [10]. The nitrogen-3 methylation prevents the formation of standard Watson-Crick base pairs with adenine, as the methyl group sterically hinders the normal hydrogen bonding pattern [10]. The methylated uracil base maintains the characteristic carbonyl groups at positions 2 and 4 of the pyrimidine ring, but the electronic properties are modified due to the electron-donating nature of the methyl substituent [4] [10].

Bond Configuration and Stereochemistry

3-Methyluridine exhibits defined stereochemistry at four chiral centers within the ribose sugar moiety [3] [4]. The stereochemical configuration follows the (2R,3R,4S,5R) pattern characteristic of naturally occurring ribonucleosides [3] [4]. Nuclear magnetic resonance analysis reveals that 3-methyluridine preferentially adopts an anti conformation around the glycosidic bond, in contrast to its pseudouridine analog which favors a syn conformation [8]. The compound contains no undefined stereochemical centers and maintains a covalently-bonded unit count of one [3].

Physical Properties

Solubility Profile

3-Methyluridine demonstrates moderate solubility in dimethyl sulfoxide, achieving concentrations of 160 milligrams per milliliter, which corresponds to 619.60 millimolar [11] [12]. The compound exhibits slight solubility in water, methanol, and dimethyl sulfoxide when subjected to heating and sonication [6] [12]. The solubility characteristics are influenced by the presence of multiple hydroxyl groups and the polar nature of the modified nucleoside structure [6]. The compound's topological polar surface area measures 111 square angstroms, contributing to its hydrophilic properties [3].

Melting and Boiling Points

Experimental determinations have established the melting point of 3-methyluridine at 108-110 degrees Celsius [6] [13]. The boiling point has been computationally predicted to occur at 501.1 ± 60.0 degrees Celsius [6]. The relatively high melting point reflects the extensive intermolecular hydrogen bonding capabilities of the compound due to its multiple hydroxyl groups and nitrogen-containing heterocycle [6]. The predicted density of 3-methyluridine is 1.605 ± 0.06 grams per cubic centimeter [6].

Spectroscopic Characteristics

Mass spectrometry analysis of 3-methyluridine reveals characteristic fragmentation patterns with molecular ion peaks at mass-to-charge ratio 259 for [M+H]⁺ and 257 for [M-H]⁻ [3] [14]. The compound exhibits collision cross sections of 166.84 square angstroms for [M-H]⁻ and 164.2 square angstroms for [M+Na]⁺ when analyzed by drift tube ion mobility spectrometry [3]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with the compound showing distinct chemical shifts characteristic of the methylated uracil base and ribose sugar components [8] [15]. Ultraviolet absorption spectroscopy demonstrates that the methylation at nitrogen-3 produces bathochromic shifts compared to unmodified uridine [16].

Chemical Stability and Reactivity

3-Methyluridine exhibits moderate chemical stability under physiological conditions but demonstrates susceptibility to specific chemical modifications [17] [18]. The compound shows enhanced nuclease resistance compared to unmodified nucleosides, with studies indicating improved half-lives in human serum when incorporated into oligonucleotide structures [17]. Under alkaline conditions, 3-methyluridine can undergo deamination reactions, particularly when the nitrogen-3 methylation reduces electron density at neighboring carbon atoms [18]. The predicted acid dissociation constant (pKa) of 13.26 ± 0.70 indicates weak acidity under standard conditions [6]. Thermal stability studies reveal that the compound maintains structural integrity at elevated temperatures, though specific degradation pathways depend on environmental pH and ionic strength [19] [20].

Crystal Structure Analysis

Crystallographic analysis of 3-methyluridine has been accomplished through X-ray diffraction studies reported by Partridge and Pritchard in 1995 [3] [21]. The compound crystallizes in the monoclinic crystal system with space group C 1 2 1 (space group number 5) [3]. The unit cell parameters include: a = 20.019 angstroms, b = 6.8780 angstroms, c = 8.923 angstroms, with angles α = 90.00°, β = 112.87°, and γ = 90.00° [3]. The crystal structure contains four molecules per unit cell (Z = 4) and one molecule per asymmetric unit (Z' = 1) [3]. The refinement converged to a residual factor (R) of 0.0442 and weighted residual factor (wR) of 0.1254 [3]. The crystal structure data has been deposited in the Crystallography Open Database under entry number 2003857 [3].

Data Tables

Table 1: Physical and Chemical Properties of 3-Methyluridine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₆ | [1] [2] [6] [3] |

| Molecular Weight (g/mol) | 258.23 | [1] [2] [6] [3] |

| CAS Number | 2140-69-4 | [2] [5] [6] |

| Melting Point (°C) | 108-110 | [6] [13] |

| Boiling Point (°C) | 501.1 ± 60.0 (predicted) | [6] |

| Density (g/cm³) | 1.605 ± 0.06 (predicted) | [6] |

| Solubility in DMSO (mg/mL) | 160 | [11] [12] |

| pKa | 13.26 ± 0.70 (predicted) | [6] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

Table 2: Crystal Structure Parameters of 3-Methyluridine

| Parameter | Value | Reference |

|---|---|---|

| Space Group | C 1 2 1 | [3] |

| Crystal System | Monoclinic | [3] |

| Unit Cell a (Å) | 20.019 | [3] |

| Unit Cell b (Å) | 6.8780 | [3] |

| Unit Cell c (Å) | 8.923 | [3] |

| Unit Cell β (°) | 112.87 | [3] |

| Z (molecules per unit cell) | 4 | [3] |

| Residual Factor (R) | 0.0442 | [3] |

| Weighted Residual Factor (wR) | 0.1254 | [3] |

SPOUT1/Ptch Methyltransferase in Higher Eukaryotes

SPOUT1 (also known as CENP-32 or C9ORF114) represents the primary methyltransferase responsible for 3-methyluridine formation in higher eukaryotes. This enzyme contains a putative SpoU-TrmD (SPOUT) RNA methyltransferase domain and has emerged as a critical enzyme for ribosomal function in both flies and humans [1] [2].

Recent studies have definitively established that SPOUT1 is both necessary and sufficient for catalyzing the specific N3 modification of 28S ribosomal RNA. The enzyme specifically methylates uridine at position U4500 in human 28S rRNA and the equivalent position U3485 in Drosophila 28S rRNA [1] [2]. This modification occurs at a highly conserved region of the peptidyl transferase center (PTC) of the large ribosomal subunit, which is critical for protein synthesis.

SPOUT1 demonstrates remarkable evolutionary conservation in its substrate recognition. Purified human SPOUT1 recombinant protein can catalyze the specific N3 modification of Drosophila ribosomal RNA, indicating that the determinants for substrate recognition are highly conserved across species [1]. The enzyme localizes to the nucleolus, consistent with its role in ribosomal RNA modification [3].

Functionally, SPOUT1 is essential for normal ribosomal function. Cells lacking functional SPOUT1 exhibit reduced protein synthesis capacity, and the enzyme has been suggested as one of the most druggable RNA methyltransferases in humans [1] [2]. This makes SPOUT1 a unique target where ribosomal functions could be specifically compromised in cancer cells.

The enzyme exhibits strict substrate specificity, requiring both primary RNA sequence and structural elements for substrate recognition. While in vitro-synthesized 28S rRNA fragments longer than 700 nucleotides serve effectively as substrates for SPOUT1, much shorter RNA molecules do not produce positive results [1]. This suggests that RNA sequence alone is not sufficient for substrate recognition and that secondary structure constitutes an essential element for such recognition.

Bmt5 and Bmt6 in Yeast

In Saccharomyces cerevisiae, 3-methyluridine formation is catalyzed by two distinct methyltransferases: Bmt5 (YIL096C) and Bmt6 (YLR063W). These enzymes represent previously uncharacterized proteins that are responsible for m3U2634 and m3U2843 methylation of the 25S ribosomal RNA, respectively [4] [5] [6].

Bmt5 specifically catalyzes the methylation of U2634 in the 25S rRNA, while Bmt6 is responsible for the methylation of U2843. Both proteins belong to the Rossmann-fold-like methyltransferases family and share the characteristic S-adenosyl-L-methionine binding pocket [4] [6]. The enzymes were identified through comprehensive RP-HPLC screening of deletion mutants of putative RNA methyltransferases and confirmed by gene complementation and phenotypic characterization.

The subcellular localization of these enzymes differs significantly: Bmt5 localizes exclusively in the nucleolus, whereas Bmt6 localizes predominantly in the cytoplasm with seemingly few molecules in the nucleus [4] [6]. This differential localization may reflect different timing or mechanisms of their respective methylation reactions during ribosome biogenesis.

Both Bmt5 and Bmt6 demonstrate strict dependence on S-adenosyl-L-methionine as the methyl donor. Point mutations in the SAM binding motif of both enzymes abolish their methyltransferase activity. Specifically, the G182R mutation in Bmt5 results in a drastic reduction in the amount of m3U residues, while the G294R mutation in Bmt6 completely abolishes methylation activity [4] [6].

Interestingly, despite their essential biochemical functions, loss of both Bmt5 and Bmt6 does not impair cell growth at different temperatures or cause hypersensitivity to antibiotics. The enzymes also do not affect ribosome synthesis, translation efficiency, or rRNA processing patterns [6]. This suggests that while these modifications are conserved and biochemically important, they may play more subtle roles in ribosomal function under specific conditions.

RsmE in Bacterial Systems

RsmE represents the founding member of a new RNA methyltransferase family responsible for methylation of U1498 in 16S ribosomal RNA in Escherichia coli and other bacterial species [7] [8]. This enzyme specifically methylates the N3 position of the uracil ring of uridine 1498 to form m3U1498 in 16S rRNA [8] [9].

RsmE belongs to the alpha/beta knot methyltransferase family and exhibits a unique trefoil knot structure characteristic of SPOUT superfamily members [7]. The enzyme is well conserved across bacteria and plants, with each organism typically containing a single RsmE family member, suggesting they are all isofunctional orthologs [8].

The enzyme acts on the fully assembled 30S ribosomal subunit rather than on free rRNA or ribosomal precursors [7] [8]. This specificity for the assembled ribosome suggests that RsmE recognizes not only the target uridine but also the three-dimensional structure of the ribosomal subunit. The enzyme has high specificity for U1498 and is not involved in methylation of the only other m3U site in the E. coli ribosome, position 1915 in 23S rRNA [8].

Structurally, RsmE consists of two distinct but structurally related domains: the PUA (pseudouridine synthases and archaeosine-specific transglycosylases)-like RNA recognition and binding domain and the conserved methyltransferase domain with a deep trefoil knot [7]. Analysis of small-angle X-ray scattering data revealed that RsmE forms a flexible dimeric conformation that may be essential for substrate binding.

The methylation of U1498 by RsmE has been linked to ribosomal function and antibiotic resistance. The modified uridine is located in the decoding center of the 30S ribosomal subunit, a region crucial for aminoacyl-tRNA selection and protein synthesis accuracy [8]. Studies in mycobacteria have shown that deletion of RsmE leads to increased resistance to aminoglycosides that bind in the decoding center proximal to U1498 [10].

S-Adenosylmethionine (SAM) as Methyl Donor

S-Adenosylmethionine (SAM), also known as AdoMet, serves as the universal methyl donor for all 3-methyluridine methyltransferases across all domains of life [11] [12] [13]. This sulfonium-containing metabolite plays a central role in one-carbon metabolism and represents the second-most used enzyme substrate after ATP [14].

SAM is synthesized from methionine and ATP by methionine adenosyltransferase (MAT) in the presence of potassium and magnesium ions [15]. The molecule consists of an adenosyl group attached to the sulfur of methionine, providing it with a positive charge at the sulfur atom [13]. This positive charge is crucial for the methylation mechanism, as it makes the methyl group electrophilic and suitable for nucleophilic attack.

More than 40 methyl transfers from SAM are known in human cells, targeting various substrates including nucleic acids, proteins, lipids, and secondary metabolites [13]. In the specific case of 3-methyluridine formation, SAM provides the methyl group that is transferred to the N3 position of the target uridine in ribosomal RNA.

The reaction mechanism involves SAM binding to the methyltransferase in a specific orientation that positions the methyl group for attack by the nucleophilic nitrogen at the N3 position of uridine. During this process, SAM is converted to S-adenosylhomocysteine (SAH), which serves as a product inhibitor of methyltransferases [15] [13].

Studies with SPOUT1 and related enzymes have demonstrated that the methylation reaction is strictly dependent on the presence of SAM. Mutations in the SAM binding domain of these enzymes completely abolish their methyltransferase activity [1] [4] [6]. The SAM binding site is typically located within a conserved Rossmann fold structure in Class I methyltransferases, which includes most 3-methyluridine methyltransferases.

The specificity of SAM utilization is controlled by the enzyme's active site architecture, which determines both the positioning of SAM and the selection of the target nucleophile. In the case of 3-methyluridine methyltransferases, the active site must accommodate both SAM and the target uridine within the ribosomal RNA context, often requiring significant conformational changes in the RNA substrate.

Enzymatic Mechanism of N3-Methylation

The enzymatic mechanism of N3-methylation follows a nucleophilic substitution (SN2-like) pathway characteristic of most SAM-dependent methyltransferases [12] [16] [17]. This mechanism involves the nucleophilic attack of the N3 nitrogen of uridine on the electrophilic methyl carbon of S-adenosylmethionine, resulting in methyl transfer and formation of 3-methyluridine.

The general mechanism proceeds through several key steps. First, both SAM and the target uridine must be properly positioned within the enzyme's active site. This often requires significant conformational changes in the RNA substrate, including base flipping to expose the target uridine [18] [19]. For SPOUT methyltransferases, this process involves disruption of normal base pairing and rotation of the target nucleotide out of the RNA helix.

The methylation reaction itself occurs through an SN2-like nucleophilic substitution. The N3 nitrogen of uridine acts as the nucleophile, attacking the electrophilic methyl carbon of SAM [16] [17]. The positive charge on the sulfur atom of SAM both activates the methyl group for nucleophilic attack and serves as an excellent leaving group. The reaction results in the formation of N3-methyluridine and S-adenosylhomocysteine (SAH).

Several factors contribute to the efficiency and specificity of this mechanism. The proximity and desolvation of the reactants within the enzyme's active site reduces the activation energy barrier [12]. The enzyme provides a microenvironment that stabilizes the transition state and facilitates the methyl transfer. Additionally, specific amino acid residues in the active site may act as general bases or acids to facilitate proton transfers during the reaction.

For SPOUT1 and related enzymes, the mechanism involves substrate-induced conformational changes that bring the target uridine into the optimal position for methylation [1]. Crystal structure analyses have revealed that the target uridine undergoes significant positional changes during the methylation process, with the N3 nitrogen positioned at an optimal distance from the SAM methyl group.

The irreversible nature of the methylation reaction is ensured by the rapid removal of the SAH product and the favorable thermodynamics of the methyl transfer. The formation of the strong C-N bond in 3-methyluridine and the relief of positive charge on the sulfur atom provide the driving force for the reaction.

Importantly, the methylation of the N3 position of uridine blocks normal Watson-Crick base pairing, as demonstrated by primer extension analyses where reverse transcriptase cannot traverse the modified base [4] [6] [8]. This structural perturbation is likely important for the functional role of the modification in ribosomal RNA.

Regulatory Control of Methylation Process

The regulatory control of 3-methyluridine methylation involves multiple levels of regulation that ensure precise temporal and spatial control of this important RNA modification [20] [21] [22]. These regulatory mechanisms operate at transcriptional, post-transcriptional, and post-translational levels to fine-tune enzyme activity and ensure proper ribosome biogenesis.

Transcriptional regulation of methyltransferase genes responds to cellular demands for ribosome synthesis. The expression of SPOUT1, Bmt5, Bmt6, and RsmE is coordinated with ribosomal RNA synthesis and ribosome assembly pathways. During periods of active cell growth and division, when ribosome synthesis is elevated, the expression of these methyltransferases increases correspondingly [20].

Post-transcriptional regulation involves multiple mechanisms including microRNA (miRNA) targeting and RNA-binding protein interactions. Several miRNA families have been shown to regulate methyltransferase expression by binding to their 3' untranslated regions (UTRs) or coding sequences [20] [23]. For example, the miR-29 family and miR-148 have been implicated in regulating various methyltransferases, though specific regulation of 3-methyluridine methyltransferases by these miRNAs requires further investigation.

Post-translational modifications represent another crucial level of regulation. Methyltransferases undergo various modifications including phosphorylation, ubiquitination, and lysine methylation that affect their stability, localization, and enzymatic activity [20] [23]. These modifications can serve as molecular switches that activate or inhibit enzyme function in response to cellular signals.

Subcellular localization provides spatial control over methylation activity. The differential localization of Bmt5 to the nucleolus versus Bmt6 to the cytoplasm suggests that these enzymes act at different stages of ribosome biogenesis [6]. SPOUT1 localization to the nucleolus ensures that methylation occurs during the early stages of ribosomal RNA processing [3].

Allosteric regulation may also play a role in controlling methyltransferase activity. The requirement for both SAM and appropriately structured RNA substrates creates a system where enzyme activity is coupled to substrate availability. Changes in SAM levels or RNA structure can modulate methylation efficiency [23].

Quality control mechanisms ensure that methylation occurs only on properly assembled ribosomal subunits. The observation that RsmE acts specifically on assembled 30S ribosomal subunits rather than free rRNA suggests the existence of checkpoints that prevent premature or inappropriate methylation [8].

Feedback regulation through product inhibition by S-adenosylhomocysteine (SAH) provides a mechanism to prevent excessive methylation. The ratio of SAM to SAH serves as a cellular indicator of methylation capacity and can regulate the activity of all SAM-dependent methyltransferases [15].

Evolutionary Aspects of m3U Methyltransferases

The evolutionary history of 3-methyluridine (m3U) methyltransferases reveals ancient origins and complex patterns of divergence across the three domains of life [1] [2] [24] [25]. Bioinformatic analyses suggest that m3U methyltransferases likely represent one of three SPOUT-class enzymes that modify ribosomal RNA and were present in the Last Universal Common Ancestor (LUCA), along with methyltransferases for 2'-O-methylation and m1G modification [1] [24].

The SPOUT superfamily of methyltransferases, which includes most m3U methyltransferases, exhibits an unusual alpha/beta fold with a characteristic deep topological knot [24]. This unique structural feature appears to be evolutionarily ancient and has been preserved across billions of years of evolution, suggesting fundamental importance for catalytic function.

Phylogenetic analysis reveals that m3U methyltransferases have undergone significant diversification in different lineages. The bacterial RsmE enzyme, yeast Bmt5 and Bmt6 enzymes, and eukaryotic SPOUT1 enzyme likely evolved from common ancestral SPOUT methyltransferases but have diverged to recognize different substrate sites and exhibit different cellular localizations [1] [2] [24].

The evolutionary pattern suggests lineage-specific adaptations where each domain of life has evolved distinct m3U methyltransferases for their specific ribosomal RNA targets. In bacteria, RsmE targets U1498 in 16S rRNA; in yeast, Bmt5 and Bmt6 target U2634 and U2843 respectively in 25S rRNA; and in higher eukaryotes, SPOUT1 targets the equivalent of U4500 in 28S rRNA [1] [4] [8].

Horizontal gene transfer has played a role in shaping the distribution of methyltransferases across different organisms. The phylogenetic distribution of various SPOUT families suggests that some horizontal transfer events occurred, particularly between bacterial lineages and from bacteria to eukaryotes [24] [25]. However, the core m3U methyltransferase functions appear to have been vertically inherited with subsequent diversification.

The conservation of function despite sequence divergence is remarkable. Human SPOUT1 can methylate Drosophila ribosomal RNA, and this cross-species functionality indicates that the fundamental mechanism of substrate recognition and catalysis has been preserved despite millions of years of evolutionary divergence [1]. This conservation underscores the critical importance of m3U modification for ribosomal function.

Structural evolution of these enzymes shows both conservation and innovation. The core SPOUT fold with its characteristic knot structure is highly conserved, but different families have evolved distinct substrate recognition domains and regulatory mechanisms [24]. This modular evolution has allowed the enzymes to adapt to different ribosomal RNA structures while maintaining their core catalytic function.

The functional position of m3U modifications in ribosomal RNA is universally conserved at functionally critical sites. The modification invariably occurs in the peptidyl transferase center or decoding regions of ribosomal RNA, suggesting that this modification has ancient importance for ribosomal function that has been maintained throughout evolution [1] [2] [8].

Gene duplication events have contributed to the diversification of m3U methyltransferases. In yeast, the presence of both Bmt5 and Bmt6 likely resulted from an ancient gene duplication that allowed functional specialization for different ribosomal RNA sites [6]. Similar duplication and divergence events may have occurred in other lineages.

The evolutionary pressure to maintain m3U modifications appears to be strong, as evidenced by the conservation of methyltransferase genes across all domains of life. Even when organisms have streamlined their genomes through reductive evolution, m3U methyltransferases are typically retained, indicating their essential nature for cellular function [1] [2].

Co-evolution between methyltransferases and their ribosomal RNA substrates has shaped both enzyme specificity and RNA structure. The requirement for specific RNA structural contexts for methylation suggests that enzyme evolution has been constrained by the need to recognize increasingly complex ribosomal RNA folds while RNA evolution has been constrained by the need to maintain methyltransferase recognition sites.